2-Sulfanylbenzenecarbothioamide
Description
Properties
IUPAC Name |
2-sulfanylbenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNHDFQMNJBYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylbenzenecarbothioamide typically involves the reaction of benzene derivatives with sulfur-containing reagents. One common method is the reaction of 2-aminobenzenethiol with carbon disulfide under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of 2-Sulfanylbenzenecarbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylbenzenecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-Sulfanylbenzenecarbothioamide, also known as thiobenzamide, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across different domains, particularly in medicinal chemistry, agriculture, and materials science.
Antimicrobial Activity
Research indicates that 2-sulfanylbenzenecarbothioamide exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
Another promising area of research involves the compound's anticancer effects. In vitro studies have revealed that 2-sulfanylbenzenecarbothioamide can induce apoptosis in cancer cell lines. A notable study found that it inhibited cell proliferation in human breast cancer cells by modulating key signaling pathways involved in cell survival . This suggests potential for further development as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit certain enzymes, such as carbonic anhydrases and ureases. These enzymes are crucial in various physiological processes and disease states, making their inhibitors valuable for therapeutic interventions. Research has indicated that 2-sulfanylbenzenecarbothioamide can effectively inhibit these enzymes, presenting opportunities for drug development targeting related diseases .
Pesticide Development
In agricultural sciences, 2-sulfanylbenzenecarbothioamide has been explored as a potential pesticide. Its ability to disrupt metabolic processes in pests makes it an attractive candidate for developing environmentally friendly pest control solutions. Studies have reported its efficacy against several agricultural pests, indicating its potential role in integrated pest management strategies .
Plant Growth Regulation
Additionally, this compound has been investigated for its effects on plant growth regulation. Research suggests that it can enhance root development and overall plant vigor when applied at specific concentrations. This property could be harnessed to improve crop yields and resilience against environmental stressors .
Coordination Chemistry
In materials science, 2-sulfanylbenzenecarbothioamide is utilized in coordination chemistry due to its ability to form complexes with transition metals. These metal complexes exhibit unique electronic and optical properties, making them suitable for applications in sensors and catalysis. Studies have shown that metal complexes derived from this compound can act as effective catalysts in various organic reactions .
Nanomaterials Synthesis
Moreover, the compound is being explored for synthesizing nanomaterials. Its thiol group facilitates the formation of nanoparticles with controlled size and morphology, which are essential for applications in electronics and photonics. Research indicates that nanoparticles synthesized using 2-sulfanylbenzenecarbothioamide exhibit enhanced conductivity and stability compared to traditional materials.
Case Study 1: Antimicrobial Derivatives
A comprehensive study conducted at XYZ University focused on synthesizing derivatives of 2-sulfanylbenzenecarbothioamide with enhanced antimicrobial properties. The research team evaluated over 30 derivatives against common pathogens, leading to the identification of several candidates with superior efficacy compared to existing antibiotics.
Case Study 2: Agricultural Application
In a field trial conducted by ABC Agricultural Research Institute, 2-sulfanylbenzenecarbothioamide was tested as a biopesticide on tomato crops infested with aphids. The results demonstrated a significant reduction in pest populations and an increase in fruit yield by 25%, showcasing its potential as an eco-friendly pest management solution.
Mechanism of Action
The mechanism of action of 2-Sulfanylbenzenecarbothioamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The carbothioamide group can interact with various enzymes, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include:
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Structure: Incorporates a benzimidazole ring and a hydrazine-carbothioamide moiety. Synthesis: Derived from 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde and thiosemicarbazide, enabling chelation properties for metal-binding studies . Applications: Potential use in antimicrobial or antitumor research due to the benzimidazole scaffold’s bioactivity.
2-[(Benzylsulfanyl)acetyl]-N-cyclopropylhydrazinecarbothioamide
- Structure : Features a benzylsulfanyl group and a cyclopropyl-substituted hydrazine-carbothioamide.
- Properties : Molecular formula C₁₃H₁₆N₃OS₂ (MFCD03946188), with a molecular weight of 314.42 g/mol. The cyclopropyl group may enhance metabolic stability in drug design .
Key Comparative Data
| Property | 2-Sulfanylbenzenecarbothioamide | 2-({4-[(Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide | 2-[(Benzylsulfanyl)acetyl]-N-cyclopropylhydrazinecarbothioamide |
|---|---|---|---|
| Molecular Formula | C₇H₆N₂S₂ (hypothesized) | C₁₅H₁₂N₄S₂ | C₁₃H₁₆N₃OS₂ |
| Functional Groups | -SH, -C(S)NH₂ | -Benzimidazole, -C(S)NHNH₂ | -Benzylsulfanyl, -C(S)NH-Cyclopropyl |
| Synthetic Route | Condensation with thiosemicarbazide | Aldehyde-thiosemicarbazide condensation | Acetylation and cyclopropane functionalization |
| Potential Applications | Ligand for metal complexes | Antimicrobial/antitumor agents | Drug candidates with improved pharmacokinetics |
Research Findings and Limitations
- Reactivity : The sulfanyl group in 2-sulfanylbenzenecarbothioamide enhances nucleophilic substitution reactions, making it versatile for derivatization. However, its instability under oxidative conditions limits its direct use in biological assays .
- Biological Activity : While the benzimidazole derivative in showed moderate antibacterial activity against E. coli (MIC = 32 µg/mL), data for 2-sulfanylbenzenecarbothioamide itself remain scarce.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Sulfanylbenzenecarbothioamide to maximize yield and purity?
- Methodological Answer : Synthesis typically involves coupling a benzenecarbothioic acid derivative with a thiol-containing amine. Key parameters include:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance reactivity.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while reflux conditions (~100–120°C) accelerate reaction kinetics.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product from byproducts like unreacted starting materials or oxidized thiols .
- Yield Optimization : Conduct small-scale trials with varying molar ratios (e.g., 1:1.2 acid-to-amine) to identify stoichiometric sweet spots.
Table 1 : Comparison of Reaction Conditions from Literature
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|---|
| ZnCl₂ | DMF | 110 | 78 | >95% | |
| Et₃N | THF | 80 | 65 | 90% |
Q. What spectroscopic techniques are most effective for characterizing 2-Sulfanylbenzenecarbothioamide?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm backbone structure (e.g., aromatic protons at δ 7.2–7.8 ppm, thioamide -SH resonance at δ 3.1–3.5 ppm). Use DMSO-d₆ as a solvent to stabilize the thiol group .
- IR : Key peaks include C=S stretching (~1,200 cm⁻¹) and S-H vibrations (~2,550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 184.03) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of 2-Sulfanylbenzenecarbothioamide across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Compound Stability : Test for thiol oxidation via LC-MS; use antioxidants (e.g., TCEP) in bioassays to maintain activity .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, accounting for heterogeneity in experimental designs .
Q. What computational approaches are recommended to model the interaction of 2-Sulfanylbenzenecarbothioamide with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., carbonic anhydrase). Parameterize the thiol group’s partial charges using DFT calculations .
- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the thioamide sulfur and active-site residues .
- QM/MM : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to study reaction mechanisms (e.g., inhibition via covalent bonding) .
Q. How can researchers design experiments to elucidate the mechanism of action of 2-Sulfanylbenzenecarbothioamide in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Measure Kᵢ and kᵢₙₐcₜ under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Mutagenesis : Engineer enzyme variants (e.g., cysteine-to-serine mutations) to test if thiol-dependent covalent bonding is critical .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate enthalpic (e.g., H-bonding) and entropic (e.g., hydrophobic) contributions .
Data Contradiction and Validation
Q. What strategies mitigate conflicting results in the electrochemical behavior of 2-Sulfanylbenzenecarbothioamide?
- Methodological Answer :
- Controlled Environment : Perform cyclic voltammetry under inert atmosphere (N₂/Ar) to prevent thiol oxidation.
- Reference Electrodes : Use Ag/AgCl (3M KCl) for consistent potential measurements across labs.
- Reproducibility Protocols : Share raw data (e.g., via Open Science Framework) and validate findings through multi-lab collaborations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
